1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable precursor followed by the introduction of the trifluoromethoxy group and the amino group under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with similar compounds, such as:
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-iodopropan-1-one: Similar structure but with an iodine atom instead of bromine.
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-fluoropropan-1-one: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrF3NO2 |
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Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
PWHGHUSREIEUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)N)Br |
Origin of Product |
United States |
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